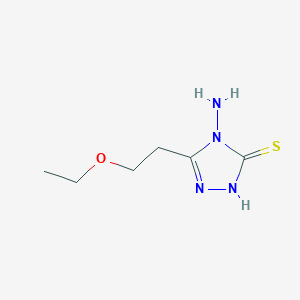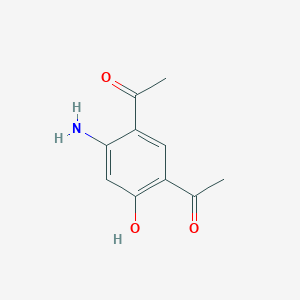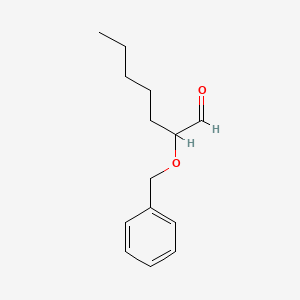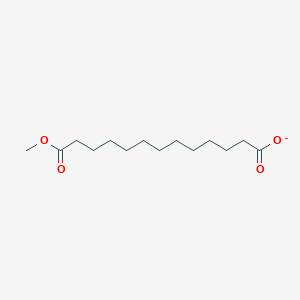
Tridecanedioic acid, monomethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tridecanedioic acid, monomethyl ester is a chemical compound with the molecular formula C14H26O4. It is an ester derivative of tridecanedioic acid, characterized by the presence of a methyl group attached to one of the carboxyl groups. This compound is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tridecanedioic acid, monomethyl ester can be synthesized through the esterification of tridecanedioic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
Industrial production of this compound often involves the use of biotechnological methods. For example, the biotransformation of plant-oil derivatives using microorganisms like Candida tropicalis can be employed to produce dicarboxylic acids, which can then be esterified to form the desired ester .
Analyse Des Réactions Chimiques
Types of Reactions
Tridecanedioic acid, monomethyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
Oxidation: Tridecanedioic acid.
Reduction: Tridecanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Tridecanedioic acid, monomethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of polymers and other complex molecules.
Biology: Studied for its potential antibacterial properties.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of high-performance materials, such as polyamides and polyesters.
Mécanisme D'action
The mechanism by which tridecanedioic acid, monomethyl ester exerts its effects involves its interaction with cellular components. For instance, it has been shown to disrupt bacterial cell membranes, leading to cell lysis. The compound also inhibits bacterial DNA gyrase, an enzyme crucial for DNA replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dodecanedioic acid, monomethyl ester
- Hexadecanedioic acid, monomethyl ester
- Octadecanedioic acid, monomethyl ester
Uniqueness
Tridecanedioic acid, monomethyl ester is unique due to its specific chain length, which imparts distinct physical and chemical properties. Compared to shorter or longer chain esters, it offers a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
3927-59-1 |
|---|---|
Formule moléculaire |
C14H25O4- |
Poids moléculaire |
257.35 g/mol |
Nom IUPAC |
13-methoxy-13-oxotridecanoate |
InChI |
InChI=1S/C14H26O4/c1-18-14(17)12-10-8-6-4-2-3-5-7-9-11-13(15)16/h2-12H2,1H3,(H,15,16)/p-1 |
Clé InChI |
GPYDWIIQNNHYJO-UHFFFAOYSA-M |
SMILES canonique |
COC(=O)CCCCCCCCCCCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


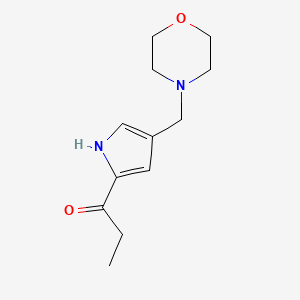
![tert-butyl 3-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B8329450.png)
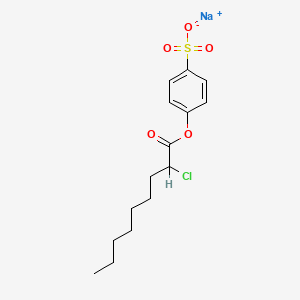
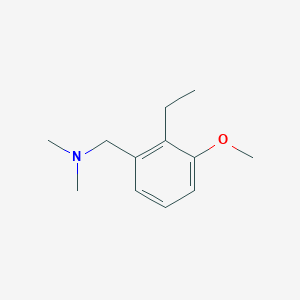
![5-[(3-aminopropyl)amino]-4H,7H-thieno[3,2-b]pyridin-7-onedihydrochloride](/img/structure/B8329470.png)
![2,3-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B8329478.png)
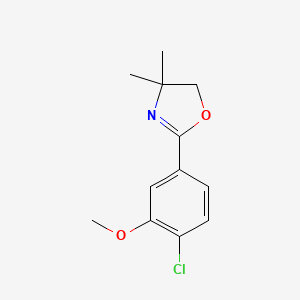
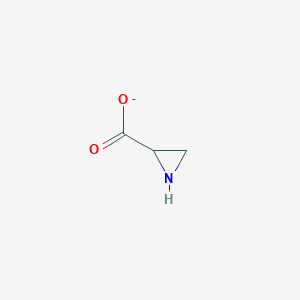
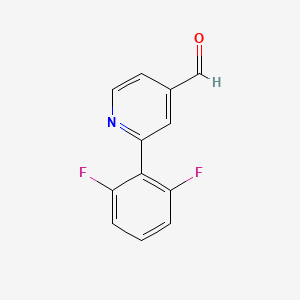
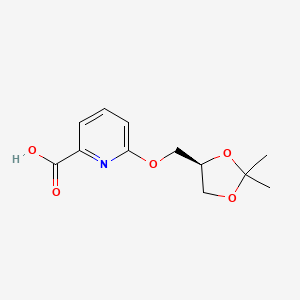
![Benzoic acid, 5-broMo-2-Methyl-3-[Methyl(tetrahydro-2H-pyran-4-yl)aMino]-, Methyl ester](/img/structure/B8329509.png)
